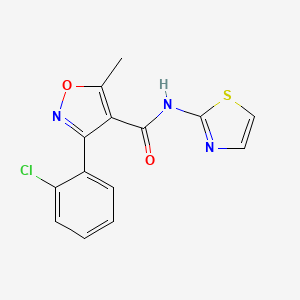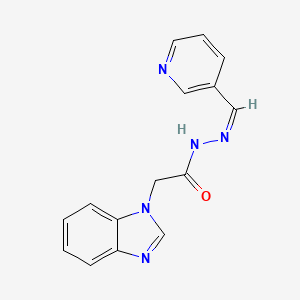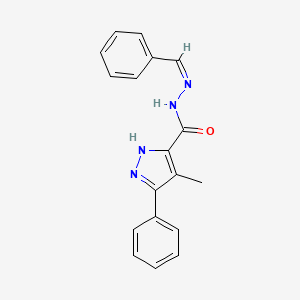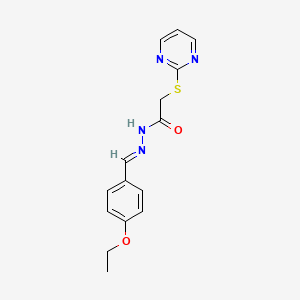
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide, also known as DMPH, is a chemical compound that has gained significant attention in the scientific research community. DMPH is a hydrazone derivative that has been synthesized and evaluated for its potential applications in various fields, including medicinal chemistry, analytical chemistry, and materials science.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide in its various applications is not fully understood. In anticancer studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway. In analytical chemistry, this compound forms a complex with copper ions, resulting in a color change that can be detected using spectrophotometric methods. In materials science, this compound acts as a ligand for metal ions, resulting in the formation of MOFs with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, in anticancer studies, this compound has been shown to selectively induce apoptosis in cancer cells without affecting normal cells. This selectivity is attributed to the overexpression of certain proteins in cancer cells that are not present in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide in scientific research include its ease of synthesis, high purity, and versatility in various applications. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide. In medicinal chemistry, further studies are needed to optimize the anticancer activity of this compound and evaluate its efficacy in animal models. In analytical chemistry, this compound can be further explored as a reagent for the determination of other metal ions in environmental samples. In materials science, the properties of MOFs synthesized using this compound can be further optimized for specific applications. Overall, this compound has great potential for further research and development in various scientific fields.
Synthesemethoden
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The purity and yield of this compound can be optimized by adjusting the reaction conditions, including the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-nitrobenzylidene)propanohydrazide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been evaluated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In analytical chemistry, this compound has been used as a reagent for the determination of trace amounts of copper ions in environmental samples. In materials science, this compound has been utilized as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(2-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-10-13(11(2)18-17-10)7-8-15(21)19-16-9-12-5-3-4-6-14(12)20(22)23/h3-6,9H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWINBMIAFYUIEI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)



![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)



![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)



![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)